molecular formula C25H21N3O5 B304949 4-[2-(2-{4-nitrophenoxy}ethoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-[2-(2-{4-nitrophenoxy}ethoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B304949
M. Wt: 443.5 g/mol
InChI Key: OMOOVDXZQGDSLQ-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-{4-nitrophenoxy}ethoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NPEB and belongs to the family of pyrazolones. It has been synthesized using different methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of NPEB is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
NPEB has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have a neuroprotective effect in Alzheimer's disease models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using NPEB in lab experiments is its potential as a diagnostic tool for Alzheimer's disease. It has also shown promising results in anti-inflammatory and analgesic studies. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on NPEB. These include further studies on its anti-inflammatory and analgesic properties, as well as its potential as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, NPEB shows promise in various fields of scientific research and warrants further investigation.

Synthesis Methods

The synthesis of 4-[2-(2-{4-nitrophenoxy}ethoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the condensation of 4-nitrophenol with 2-(2-hydroxyethoxy)benzaldehyde, followed by the reaction with ethyl acetoacetate and ammonium acetate. The resulting product is then subjected to cyclization to form the final compound.

Scientific Research Applications

NPEB has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the field of medicinal chemistry, where it has been tested for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

Product Name

4-[2-(2-{4-nitrophenoxy}ethoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

(4E)-5-methyl-4-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C25H21N3O5/c1-18-23(25(29)27(26-18)20-8-3-2-4-9-20)17-19-7-5-6-10-24(19)33-16-15-32-22-13-11-21(12-14-22)28(30)31/h2-14,17H,15-16H2,1H3/b23-17+

InChI Key

OMOOVDXZQGDSLQ-HAVVHWLPSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OCCOC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OCCOC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OCCOC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.